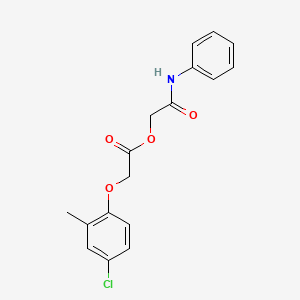
ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug development. This compound belongs to the class of piperidinecarboxylates and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate involves the inhibition of PKC enzyme activity. PKC inhibitors bind to the regulatory domain of the enzyme, preventing its activation and subsequent downstream signaling. This leads to a reduction in cellular proliferation and an increase in apoptosis, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which can lead to their death. In addition, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate in lab experiments is its specificity for PKC enzyme inhibition. This can lead to more targeted and effective treatment of diseases such as cancer. However, one of the limitations of using this compound is its potential toxicity, which can be a concern in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate. One direction is the development of more potent and selective PKC inhibitors based on this compound. Another direction is the study of its potential application in the treatment of other diseases such as diabetes and Alzheimer's disease. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
Conclusion
In conclusion, this compound is a chemical compound that has potential application in drug development. Its specificity for PKC enzyme inhibition makes it a promising candidate for the treatment of various diseases such as cancer. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesemethoden
Several methods have been reported for the synthesis of ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate. One of the most common methods involves the reaction of 4-piperidone hydrochloride with ethyl 2-chlorobenzylacetate in the presence of sodium hydride and tetrahydrofuran. The resulting product is then treated with tetrahydro-2H-pyran-4-ol to obtain this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-chlorobenzyl)-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylate has been studied for its potential application in drug development. It has been identified as a potential inhibitor of the protein kinase C (PKC) enzyme, which is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. PKC inhibitors have been studied for their potential application in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(oxan-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3/c1-2-25-19(23)20(15-16-5-3-4-6-18(16)21)9-11-22(12-10-20)17-7-13-24-14-8-17/h3-6,17H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONHFAXOCKFQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCOCC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)

![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)
![dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5212766.png)

![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![5-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5212782.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5212787.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(phenylthio)propanamide](/img/structure/B5212795.png)
![N-[4-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5212811.png)
